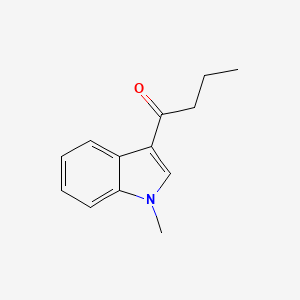
1-(1-Methyl-1H-indol-3-yl)-butan-1-one
概要
説明
“1-(1-Methyl-1H-indol-3-yl)-butan-1-one” is a compound that contains an indole moiety, which is a significant heterocyclic system in natural products and drugs . It has a molecular weight of 173.21 .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” includes an indole moiety, which is a significant heterocyclic system found in many natural products and drugs . The SMILES string for this compound isCC(=O)c1cn(C)c2ccccc12 . Chemical Reactions Analysis
The compound and its derivatives have been evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards these tumor cell lines .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 173.21 .科学的研究の応用
Inhibiting Tubulin Polymerization
This compound has been used in the synthesis of derivatives that act as agents for inhibiting tubulin polymerization . These derivatives have shown effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines . For instance, compound 7d exhibited potent activities against these cell lines, inducing cell apoptosis in a dose-dependent manner, arresting the cells in the G2/M phase, and inhibiting polymerization of tubulin .
Antiviral Activity
Indole derivatives, including those with the “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” structure, have shown potential antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have also been associated with anti-inflammatory activity . This suggests that “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” could potentially be used in the development of anti-inflammatory drugs .
Anticancer Activity
The anticancer activity of indole derivatives is well-documented . Given the antiproliferative activities of the derivatives of “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” against various cancer cell lines, it’s plausible that this compound could be used in cancer research .
Anti-HIV Activity
Indole derivatives have shown potential anti-HIV activity . This suggests that “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” could be used in the development of anti-HIV drugs .
Antioxidant Activity
Indole derivatives are known for their antioxidant activity . This suggests that “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” could potentially be used in the development of antioxidant drugs .
Antimicrobial Activity
Indole derivatives have shown antimicrobial activity . This suggests that “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” could potentially be used in the development of antimicrobial drugs .
Antidiabetic Activity
Indole derivatives have shown antidiabetic activity . This suggests that “1-(1-Methyl-1H-indol-3-yl)-butan-1-one” could potentially be used in the development of antidiabetic drugs .
将来の方向性
The compound and its derivatives have shown promising results in inhibiting tubulin polymerization, suggesting potential for further development of tubulin polymerization inhibitors . Additionally, the compound’s indole moiety makes it a significant precursor for the synthesis of active molecules, indicating potential for further exploration in the assembly of pharmaceutically interesting scaffolds .
特性
IUPAC Name |
1-(1-methylindol-3-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-3-6-13(15)11-9-14(2)12-8-5-4-7-10(11)12/h4-5,7-9H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSMQUHDDQBABU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CN(C2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-indol-3-yl)-butan-1-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

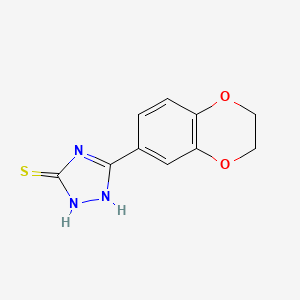
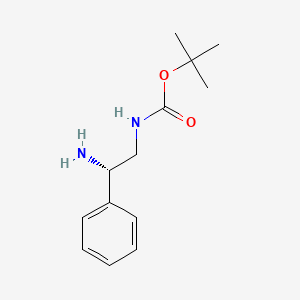

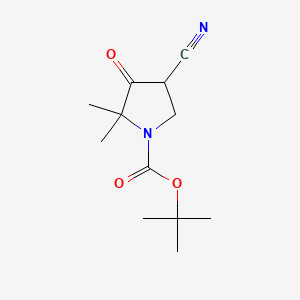
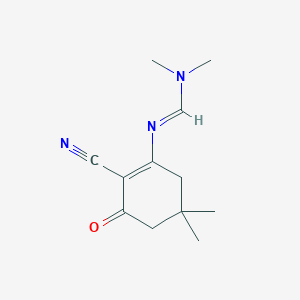
![2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride](/img/structure/B1451821.png)
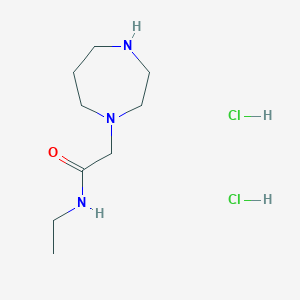

![3-{5-Chloro-2-[(4-fluorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B1451825.png)
![2-({[(4-Chlorophenyl)amino]carbonyl}amino)-1,3-thiazole-4-carboxylic acid](/img/structure/B1451826.png)
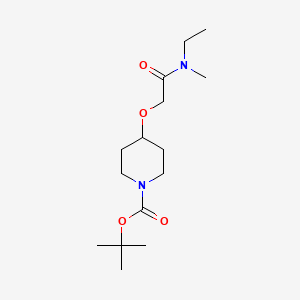

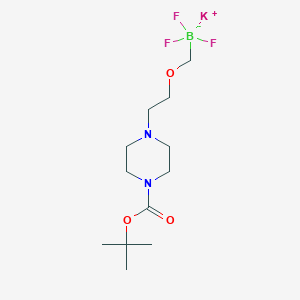
![[4-(4-Ethoxyphenyl)oxan-4-yl]methanamine](/img/structure/B1451831.png)